N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-METHOXYPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a methoxyphenyl group, and a pyridin-3-ylmethyl substituent. The compound’s intricate structure contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHOXYPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the pyridin-3-ylmethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHOXYPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N4-(4-METHOXYPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-METHOXYPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridazinones: These compounds also contain a pyridine ring and have been studied for their therapeutic potential.
Uniqueness
N4-(4-METHOXYPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C24H21N7O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H21N7O/c1-32-20-11-9-18(10-12-20)28-22-21-16-27-31(19-7-3-2-4-8-19)23(21)30-24(29-22)26-15-17-6-5-13-25-14-17/h2-14,16H,15H2,1H3,(H2,26,28,29,30) |
InChI Key |
GUAJVNQPROMDEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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